N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Description
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a pyrimidinyl group, and a thioether linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-11(3)14(20)19-13-6-4-5-12(16)8-13/h4-8,11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUGHFIXJCIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-thiopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Iron powder, hydrochloric acid; reaction conditionsreflux.
Substitution: Amines, thiols; reaction conditionsbase (e.g., sodium hydroxide), solvent (e.g., DMF), elevated temperature.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and aromatic groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide
- N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]pentanamide
Uniqueness
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
